1-Benzosuberol vs. 1-Benzosuberone structural differences
1-Benzosuberol vs. 1-Benzosuberone structural differences
Structural Architectures, Spectroscopic Signatures, and Synthetic Interconversion[1]
Executive Summary
The benzocycloheptene scaffold represents a critical pharmacophore in medicinal chemistry, serving as the core structure for agents targeting tubulin polymerization, aminopeptidases, and various GPCRs. This guide provides a rigorous technical comparison between the oxidized ketone form (1-Benzosuberone ) and its reduced alcohol counterpart (1-Benzosuberol ).[1]
The transition from the ketone to the alcohol is not merely a change in oxidation state; it represents a fundamental shift in molecular geometry (planar-like to puckered), electronic character (electrophilic to nucleophilic), and stereochemistry (achiral to chiral).[1] Understanding these differences is essential for optimizing structure-activity relationships (SAR) in drug discovery.[1]
Part 1: Structural & Electronic Architecture
The core distinction between these two molecules lies in the hybridization of the C5 carbon and the resulting conformational flexibility of the seven-membered ring.
1. Hybridization and Geometry[1]
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1-Benzosuberone (Ketone): The C5 carbon is
hybridized. The carbonyl group imposes a degree of planarity on the adjacent carbons, slightly flattening the cycloheptene ring near the benzene fusion. This creates a conjugated system where the carbonyl is electron-withdrawing, deactivating the aromatic ring toward electrophilic aromatic substitution at the ortho positions.[1] -
1-Benzosuberol (Alcohol): The C5 carbon is
hybridized. This tetrahedral geometry forces the seven-membered ring into a more pronounced "puckered" or "twisted-chair" conformation to relieve transannular strain.[1] The hydroxyl group acts as both a hydrogen bond donor and acceptor, significantly altering the solvation profile compared to the ketone.
2. The Chirality Switch
The most critical pharmaceutical difference is stereochemistry.
-
Ketone: Achiral (Pro-chiral). It has a plane of symmetry.
-
Alcohol: Chiral.[2] The reduction generates a stereocenter at C5. In biological systems, the (
)- and ( )-enantiomers of benzosuberol derivatives often exhibit drastically different binding affinities.[1]
Figure 1: Structural and electronic transition from the ketone to the alcohol scaffold.[1][3]
Part 2: Spectroscopic Differentiation
For researchers monitoring reaction progress or verifying purity, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive fingerprints.[1]
Comparative Spectral Data
| Feature | 1-Benzosuberone (Ketone) | 1-Benzosuberol (Alcohol) | Mechanistic Insight |
| IR C=O[1] Stretch | 1670–1685 cm⁻¹ (Strong) | Absent | Conjugation with the benzene ring lowers the frequency slightly compared to aliphatic ketones. |
| IR O-H Stretch | Absent | 3200–3450 cm⁻¹ (Broad) | Indicates hydrogen bonding; broadness depends on concentration and solvent. |
| ¹H NMR (C5-H) | Absent | δ 4.5–5.0 ppm (Multiplet) | The proton geminal to the OH appears as a distinct multiplet due to coupling with C6 protons. |
| ¹³C NMR (C5) | δ ~205 ppm | δ ~70–75 ppm | The shift from carbonyl (>200 ppm) to carbinol (<80 ppm) is the clearest indicator of reduction. |
| Aromatic Region | distinct ortho deshielding | standard aromatic range | The carbonyl anisotropically deshields the peri proton (C4-H), shifting it downfield (~7.7 ppm) compared to the alcohol.[1] |
Part 3: Synthetic Interconversion & Protocols
The reduction of 1-benzosuberone is a standard yet critical transformation. Below are two protocols: a non-selective reduction for racemic synthesis and an asymmetric transfer hydrogenation (ATH) for enantioselective synthesis.
Protocol A: Standard Reduction (Racemic)
Objective: Complete conversion of ketone to racemic alcohol. Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).
-
Preparation: Dissolve 1-benzosuberone (1.0 eq) in MeOH (0.5 M concentration). Cool to 0°C to minimize side reactions.
-
Addition: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes; Ketone R_f ~0.6, Alcohol R_f ~0.3).
-
Quench: Carefully add saturated NH₄Cl solution.
-
Workup: Extract with Dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate.
-
Yield: Typically >90% quantitative conversion.
Protocol B: Asymmetric Transfer Hydrogenation (Enantioselective)
Objective: Synthesis of chiral (
-
Catalyst Prep: In a glovebox or under Argon, mix the Ruthenium pre-catalyst (1 mol%) with the chiral ligand.
-
Reaction: Add 1-benzosuberone (1.0 eq) and the H-donor source (HCOOH/Et₃N).
-
Conditions: Stir at 28°C for 24 hours.
-
Purification: The alcohol is purified via flash column chromatography.
-
Analysis: Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).
Figure 2: Decision tree for synthetic reduction pathways based on stereochemical requirements.
Part 4: Pharmacophore Implications
In drug development, the choice between the ketone and alcohol scaffold dictates the molecule's interaction with biological targets.
-
Metabolic Stability: The ketone is susceptible to reduction by cytosolic reductases (e.g., carbonyl reductase 1), leading to variable pharmacokinetics. The alcohol, conversely, is a substrate for glucuronidation (Phase II metabolism), facilitating excretion.
-
Binding Mode:
-
Ketone: Acts as a hydrogen bond acceptor only. Often used to lock the conformation of the fused ring system.
-
Alcohol: Acts as both a donor and acceptor. The hydroxyl group can engage in critical H-bonds with active site residues (e.g., serine or threonine side chains).[1]
-
-
Tubulin Inhibition: Research indicates that benzosuberene derivatives (dehydrated alcohol forms) and specific chiral benzosuberols show potent cytotoxicity against cancer lines, whereas the ketone precursors are often less active or serve merely as prodrugs [1].
References
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Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. Source: National Institutes of Health (PMC) URL:[Link]
-
1-Benzosuberone Physical & Spectral Data. Source: NIST Chemistry WebBook URL:[4][Link][1]
-
Aminobenzosuberone Scaffold as a Modular Chemical Tool. Source: PubMed (Molecules Journal) URL:[Link][1]
